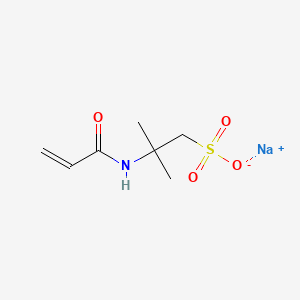

Natrium-Acryloyldimethyltaurat

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Sodium acryloyldimethyltaurate has a wide range of scientific research applications:

Chemistry: Used as a monomer in the synthesis of various polymers and copolymers.

Biology: Employed in the development of hydrogels for tissue engineering and drug delivery systems.

Medicine: Utilized in the formulation of biomedical devices and materials with antibacterial and antifouling properties.

Industry: Applied in water treatment, oil fields, and emulsion coatings due to its ionic character and ability to form stable polymers

Wirkmechanismus

Sodium acryloyldimethyltaurate, also known as 1-Propanesulfonic acid, 2-methyl-2-[(1-oxo-2-propenyl)amino]-, monosodium salt, is a compound with a variety of applications, particularly in the cosmetics industry .

Target of Action

Sodium acryloyldimethyltaurate is primarily used as a dispersing agent, emulsion stabilizer, opacifying agent, and viscosity increasing agent in aqueous solutions .

Mode of Action

The compound works by forming a polymer network that can hold water and oil droplets in suspension, preventing them from separating . This helps to stabilize emulsions, increase the viscosity of solutions, and improve the texture and feel of cosmetic products .

Biochemical Pathways

Its role is primarily physical, contributing to the stability and texture of the products in which it is used .

Result of Action

The primary result of Sodium acryloyldimethyltaurate’s action is the formation of stable, aesthetically pleasing cosmetic products . By preventing the separation of oil and water phases, it helps to maintain the consistency and effectiveness of these products over time .

Action Environment

Environmental factors such as temperature and pH can influence the performance of Sodium acryloyldimethyltaurate. It is generally considered stable under normal conditions of use . The cosmetics industry is encouraged to use good manufacturing practices to limit impurities and ensure the safety and effectiveness of products containing this ingredient .

Biochemische Analyse

Biochemical Properties

1-Propanesulfonic acid, 2-methyl-2-[(1-oxo-2-propenyl)amino]-, monosodium salt acts as a monomer in the formation of polyelectrolyte copolymer gels. The compound interacts with various enzymes and proteins, enhancing the scrub resistance and dispersant performance of paper coatings and paint emulsions . Additionally, it serves as a dopant and a protonating agent for conducting polymers .

Cellular Effects

1-Propanesulfonic acid, 2-methyl-2-[(1-oxo-2-propenyl)amino]-, monosodium salt influences cell function by acting as a monomer in the synthesis of hydrogel nanocomposites, which can be used as potential adsorbents for dyes . These hydrogels can affect cell signaling pathways, gene expression, and cellular metabolism, making them valuable in various biomedical applications .

Molecular Mechanism

At the molecular level, 1-Propanesulfonic acid, 2-methyl-2-[(1-oxo-2-propenyl)amino]-, monosodium salt exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression . The compound’s ability to act as a protonating agent for conducting polymers further highlights its role in molecular interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, 1-Propanesulfonic acid, 2-methyl-2-[(1-oxo-2-propenyl)amino]-, monosodium salt demonstrates stability and resistance to degradation over time . Long-term studies have shown that it maintains its effectiveness in various applications, including bioengineering and water purification .

Dosage Effects in Animal Models

Studies on animal models have indicated that the effects of 1-Propanesulfonic acid, 2-methyl-2-[(1-oxo-2-propenyl)amino]-, monosodium salt vary with different dosages. At lower doses, it exhibits beneficial effects, while higher doses may lead to toxic or adverse effects . Understanding the threshold effects is crucial for its safe application in biomedical research .

Metabolic Pathways

1-Propanesulfonic acid, 2-methyl-2-[(1-oxo-2-propenyl)amino]-, monosodium salt is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . These interactions are essential for its role in bioengineering and biomedicine .

Transport and Distribution

Within cells and tissues, 1-Propanesulfonic acid, 2-methyl-2-[(1-oxo-2-propenyl)amino]-, monosodium salt is transported and distributed through specific transporters and binding proteins . Its localization and accumulation are influenced by these interactions, impacting its overall effectiveness .

Subcellular Localization

The subcellular localization of 1-Propanesulfonic acid, 2-methyl-2-[(1-oxo-2-propenyl)amino]-, monosodium salt is directed by targeting signals and post-translational modifications . These factors ensure that the compound reaches specific compartments or organelles, where it can exert its biochemical effects .

Vorbereitungsmethoden

The synthesis of Sodium acryloyldimethyltaurate involves the reaction of 2-methyl-2-propen-1-amine with 1-propanesulfonic acid in the presence of sodium hydroxide. The reaction is typically carried out in an aqueous medium at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale batch or continuous processes to produce the compound in high purity and yield .

Analyse Chemischer Reaktionen

Sodium acryloyldimethyltaurate undergoes various chemical reactions, including:

Polymerization: It can polymerize with other monomers to form copolymers and hydrogels.

Substitution Reactions: The sulfonic acid group can participate in substitution reactions with various nucleophiles.

Addition Reactions: The double bond in the acrylamide moiety can undergo addition reactions with electrophiles.

Common reagents used in these reactions include radical initiators like ammonium persulfate and catalysts such as transition metal complexes. Major products formed from these reactions include polyacrylamide co-polymers and functionalized hydrogels .

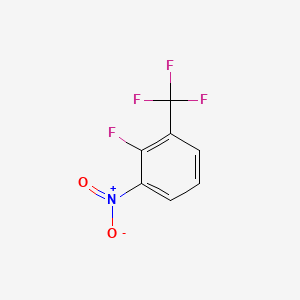

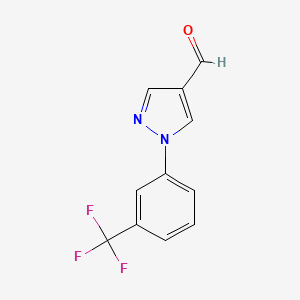

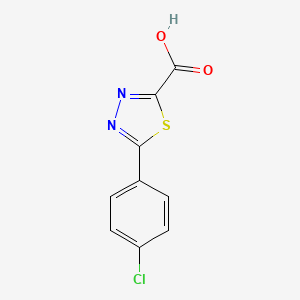

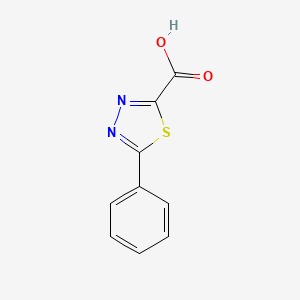

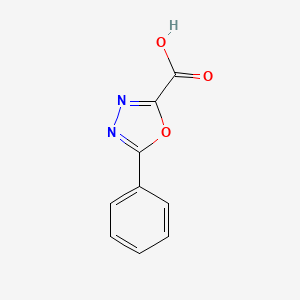

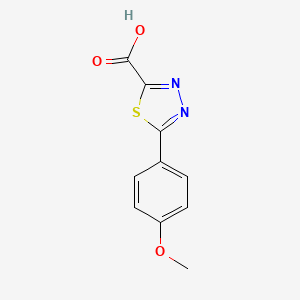

Vergleich Mit ähnlichen Verbindungen

Sodium acryloyldimethyltaurate is unique due to its combination of an acrylamide moiety and a sulfonic acid group. Similar compounds include:

2-Methyl-2-propene-1-sulfonic acid sodium salt: Used as a monomer in the production of acrylic fibers and various reactive emulsifiers.

Poly(2-acrylamido-2-methyl-1-propanesulfonic acid): A polymer with similar applications in water treatment and biomedical fields.

These compounds share similar properties but differ in their specific applications and the types of polymers they form.

Eigenschaften

IUPAC Name |

sodium;2-methyl-2-(prop-2-enoylamino)propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4S.Na/c1-4-6(9)8-7(2,3)5-13(10,11)12;/h4H,1,5H2,2-3H3,(H,8,9)(H,10,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFUWXVFYKCSQA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CS(=O)(=O)[O-])NC(=O)C=C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12NNaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15214-89-8 (Parent) | |

| Record name | Sodium acryloyldimethyltaurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005165979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2027591 | |

| Record name | 2-Acrylamido-2-methylpropanesulphonate sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5165-97-9 | |

| Record name | Sodium acryloyldimethyltaurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005165979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acrylamido-2-methylpropanesulphonate sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-methyl-2-[(1-oxoallyl)amino]propanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM ACRYLOYLDIMETHYLTAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T9Q6EKI0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

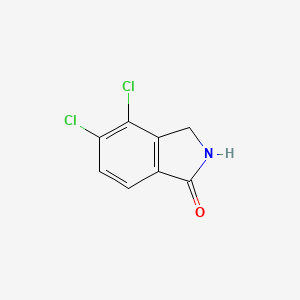

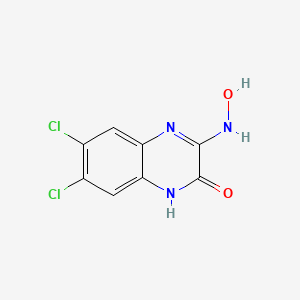

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Dihydrospiro[indene-2,4'-piperidine]](/img/structure/B1324404.png)